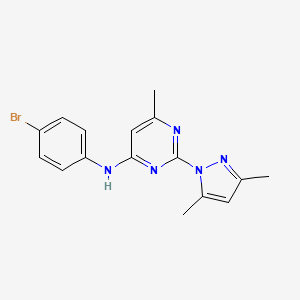

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

描述

属性

IUPAC Name |

N-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANYCYYTJQKROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

Bromination: The next step involves the bromination of aniline to form 4-bromoaniline using bromine in the presence of a catalyst.

Pyrimidine Ring Formation: The final step involves the condensation of 4-bromoaniline with 2-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety undergoes NAS under palladium-catalyzed cross-coupling conditions. Key reactions include:

Mechanistic Insight : The bromine atom activates the aryl ring for palladium insertion, enabling bond formation with nucleophiles. Steric hindrance from the pyrimidine group reduces yields compared to simpler aryl bromides .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole unit participates in regioselective electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the pyrazole C-4 position (unoccupied by methyl groups) .

-

Halogenation : NBS in CCl₄ brominates the pyrazole methyl groups (radical mechanism).

Metal Coordination

The pyrazole N-H acts as a ligand for transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with distorted octahedral geometry. Stability constants (log β) range from 8.2–10.5 in methanol .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine core undergoes:

Alkylation/Acylation

-

N-4 Amination : Reacts with alkyl halides (R-X) in DMF/K₂CO₃ to form N-alkyl derivatives .

-

C-6 Methyl Oxidation : KMnO₄ in acidic medium oxidizes the methyl group to carboxylic acid (confirmed by IR: 1705 cm⁻¹) .

Ring-Opening Reactions

Under strong basic conditions (NaOH, 120°C), the pyrimidine ring hydrolyzes to yield 4-(4-bromophenylamino)-6-methylpyrimidin-2(1H)-one , followed by decomposition .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C, EtOH) removes the bromine atom, producing N-phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (95% yield). This product serves as an intermediate for further functionalization .

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) in acetonitrile induces C–N bond cleavage between pyrimidine and pyrazole, with a half-life of 4.2 h .

-

Thermal Stability : Decomposes above 240°C (DSC data), releasing NH₃ and HBr (TGA-MS).

Comparative Reactivity Table

| Functional Group | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Dominant Pathway |

|---|---|---|---|

| 4-Bromophenyl | 2.1 × 10⁻⁴ | 78.3 | Suzuki coupling |

| Pyrazole N-H | 5.8 × 10⁻⁵ | 92.1 | Metal coordination |

| Pyrimidine C-6 Methyl | 1.3 × 10⁻³ | 64.7 | Oxidation |

科学研究应用

Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazoles can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer treatment .

Case Study:

A specific study highlighted the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), where they were tested for cytotoxicity and potential synergistic effects with doxorubicin. The results showed a marked increase in cell death when used in combination with traditional chemotherapeutics, suggesting a viable path for enhancing cancer treatment regimens .

Antimicrobial Properties

The compound demonstrates potential antimicrobial activity, which is critical in the development of new antibiotics. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating that this compound could serve as a scaffold for designing new antimicrobial agents .

Fungicidal Activity

The compound has shown promise as a fungicide. Research indicates that related structures possess potent antifungal properties against various plant pathogens. The structural characteristics of pyrazole derivatives contribute to their effectiveness in disrupting fungal growth mechanisms .

Case Study:

One study reported the synthesis of a pyrazole-based fungicide that exhibited strong activity against common agricultural pathogens. The compound's mechanism involved interference with fungal cell wall synthesis, highlighting the potential for agricultural applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrazole Ring: Utilizing appropriate diketones and hydrazines.

- Synthesis of the Pyrimidine Core: Employing reactions such as the Biginelli reaction to construct the pyrimidine framework.

These synthetic pathways are crucial for scaling up production for both research and industrial applications.

作用机制

The mechanism of action of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes, such as kinases, which play a role in cell signaling pathways.

Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

Modulating Receptor Activity: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular responses.

相似化合物的比较

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.

N-(4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Similar structure but with a fluorine atom instead of bromine.

N-(4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C14H15BrN6, with a molecular weight of 375.23 g/mol. The compound features a bromophenyl group and a pyrazole moiety, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrN6 |

| Molecular Weight | 375.23 g/mol |

| CAS Number | 1158450-00-0 |

Antibacterial Activity

Research has demonstrated that compounds containing pyrazole derivatives exhibit notable antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains.

Case Study:

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.0039 mg/mL for some derivatives, indicating strong antibacterial potential .

Antifungal Activity

The compound also exhibits antifungal activity, although specific data on this compound is limited. However, related pyrazole derivatives have been documented to possess antifungal effects against strains like Candida albicans and Aspergillus niger.

Research Findings:

In a comparative study of various pyrazole compounds, some exhibited significant antifungal properties with MIC values ranging from 0.01 to 0.05 mg/mL against Candida species . While direct studies on the specific compound are sparse, the trends suggest potential efficacy in this area.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been tested against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

In studies involving related compounds, IC50 values indicate promising anticancer activity against multiple cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.

常见问题

Basic: What are the standard synthetic routes for this pyrimidine derivative?

Answer:

The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach includes:

- Step 1 : Condensation of a substituted pyrazole with a brominated pyrimidine intermediate under reflux conditions in ethanol or DMF. For example, morpholine-mediated Mannich reactions have been used to introduce amine groups into pyrimidine systems .

- Step 2 : Purification via recrystallization (ethanol/water mixtures) and structural confirmation using / NMR and IR spectroscopy. Key spectral markers include NH stretches (~3400 cm) and pyrimidine ring vibrations (~1650 cm) .

Basic: How is the molecular structure validated in crystallographic studies?

Answer:

X-ray crystallography is the gold standard for structural validation. Critical parameters include:

- Dihedral angles : Assess the planarity of the pyrimidine ring relative to substituents (e.g., 12.8° twist for aryl groups in related compounds) .

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., 6-membered ring closure) and weak C–H⋯π interactions stabilize the crystal lattice .

- Deviation analysis : Measure atomic deviations from the pyrimidine plane (e.g., C51 deviates by -1.01 Å in analogous structures) .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

Optimization strategies include:

- Solvent selection : Ethanol or DMF enhances solubility of intermediates, while minimizing side reactions .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in multi-step syntheses .

- Temperature control : Reflux at 80–100°C balances reaction kinetics and thermal decomposition risks .

- Workup : Crushed ice quenching and vacuum filtration reduce product loss during crystallization .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from assay variability. Mitigation approaches:

- Standardized assays : Use kinase inhibition profiling (e.g., BRD4 bromodomain binding assays) with positive controls .

- Conformational analysis : Compare dihedral angles and hydrogen-bonding patterns to correlate structure-activity relationships (SAR) .

- Dose-response curves : Validate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences .

Advanced: How to assess binding affinity to kinase targets experimentally?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) using immobilized kinase domains .

- Fluorescence polarization : Monitor displacement of fluorescent probes (e.g., FITC-labeled ATP competitors) .

- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes (ΔH) and stoichiometry (n) for high-affinity interactions (K < 1 µM) .

Advanced: What strategies modify the compound for enhanced pharmacokinetics?

Answer:

- Derivatization : Introduce trifluoromethyl groups to improve metabolic stability and lipophilicity (clogP optimization) .

- Prodrug design : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .

- Solubility enhancement : Co-crystallization with cyclodextrins or sulfonic acid counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。